ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate
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Overview
Description
Ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate is a complex organic compound that features a benzimidazole core, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the 2-chloro-6-fluorobenzyl Group: This step involves the reaction of the benzimidazole derivative with 2-chloro-6-fluorobenzyl chloride under basic conditions.
Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using strong oxidizing agents.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
Ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the pharmacological activities of the benzimidazole core.
Biology: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-(2,2,2-trifluoroethyl)benzimidazole and 5,6-dimethylbenzimidazole share structural similarities and pharmacological activities with ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate.
Pyrimido[1,2-a]benzimidazoles: These compounds also exhibit diverse biological activities and are structurally related to benzimidazoles.
Uniqueness
This compound is unique due to the presence of the 2-chloro-6-fluorobenzyl group, which can enhance its pharmacological properties and specificity towards certain molecular targets.
Properties
IUPAC Name |
ethyl N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c1-2-26-19(25)22-11-10-18-23-16-8-3-4-9-17(16)24(18)12-13-14(20)6-5-7-15(13)21/h3-9H,2,10-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRYXCJVMGUOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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